molecular formula H6N6Sb4 B14760995 Tricyclo[3.3.1.1~3,7~]tetrastibazane CAS No. 330-21-2

Tricyclo[3.3.1.1~3,7~]tetrastibazane

Cat. No.: B14760995
CAS No.: 330-21-2
M. Wt: 577.13 g/mol
InChI Key: OUBPNEMEMUGCEL-UHFFFAOYSA-N
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Description

1,3,5,7-Tetraazatricyclo[3.3.1.1³,⁷]decane is a heterocyclic compound featuring a rigid tricyclic adamantane-like scaffold with four nitrogen atoms replacing carbon atoms at the 1, 3, 5, and 7 positions. Its structure is derived from adamantane (tricyclo[3.3.1.1³,⁷]decane), a well-known diamondoid hydrocarbon. Key identifiers include:

  • Synonyms: 1,3,5,7-Tetraazatricyclo(3.3.1.1³,⁷)decane monobenzoate (CAS 60168-84-5) , reaction product with hydrazine (CAS 85508-01-6) .
  • Molecular Framework: A cage-like structure with nitrogen atoms contributing to Lewis basicity, enabling coordination chemistry and catalytic applications.
  • Derivatives: Benzoate salts (e.g., 1:1 benzoate adduct) and hydrazine reaction products, which expand its utility in organic synthesis .

Properties

CAS No.

330-21-2

Molecular Formula

H6N6Sb4

Molecular Weight

577.13 g/mol

IUPAC Name

2,4,6,8,9,10-hexaza-1,3,5,7-tetrastibatricyclo[3.3.1.13,7]decane

InChI

InChI=1S/6HN.4Sb/h6*1H;;;;

InChI Key

OUBPNEMEMUGCEL-UHFFFAOYSA-N

Canonical SMILES

N1[Sb]2N[Sb]3N[Sb]1N[Sb](N2)N3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Tricyclo[3.3.1.1~3,7~]tetrastibazane typically involves multi-step processes. One common method includes the reaction of antimony trichloride with a suitable organic ligand under controlled conditions. The reaction is often carried out in an inert atmosphere to prevent oxidation and ensure the purity of the final product.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize impurities. Techniques such as continuous flow reactors and advanced purification methods are employed to achieve high-quality production.

Chemical Reactions Analysis

Types of Reactions: Tricyclo[3.3.1.1~3,7~]tetrastibazane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form higher oxidation state antimony compounds.

    Reduction: Reduction reactions can convert it to lower oxidation state species.

    Substitution: The antimony atoms in the compound can participate in substitution reactions with other ligands.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and nitric acid.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Ligand exchange reactions often involve reagents like phosphines and amines.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield antimony oxides, while substitution reactions can produce various organoantimony compounds.

Scientific Research Applications

Chemistry: Tricyclo[3.3.1.1~3,7~]tetrastibazane is used as a precursor in the synthesis of other complex organometallic compounds. Its unique structure makes it a valuable compound for studying coordination chemistry and reaction mechanisms.

Biology and Medicine: In biological research, the compound’s antimony content is of interest due to its potential use in developing antimony-based drugs. These drugs are being explored for their therapeutic properties, including anti-parasitic and anti-cancer activities.

Industry: In the industrial sector, this compound is used in the production of advanced materials, such as catalysts and semiconductors. Its unique properties make it suitable for applications requiring high stability and reactivity.

Mechanism of Action

The mechanism by which Tricyclo[3.3.1.1~3,7~]tetrastibazane exerts its effects involves its interaction with molecular targets, such as enzymes and cellular receptors. The antimony atoms in the compound can form coordination complexes with these targets, altering their activity and leading to various biological effects. The specific pathways involved depend on the context of its application, whether in medicinal chemistry or industrial processes.

Comparison with Similar Compounds

Adamantane (Tricyclo[3.3.1.1³,⁷]decane)

Structure : Fully carbon-based tricyclic framework.
Properties :

  • Molecular Formula : C₁₀H₁₆ .
  • Melting Point : 209–212°C (sublimes) .
  • Applications : Precursor for pharmaceuticals (e.g., amantadine), polymers, and high-energy materials .
    Key Differences : Lacks heteroatoms, limiting reactivity compared to nitrogen-substituted analogs.

1-Adamantanol (Tricyclo[3.3.1.1³,⁷]decan-1-ol)

Structure : Hydroxyl group at the 1-position of adamantane.
Properties :

  • Molecular Formula : C₁₀H₁₆O .
  • Melting Point : 260–265°C (sublimation) .
  • Applications : Intermediate in synthesizing antiviral agents and functionalized adamantanes .
    Comparison : The hydroxyl group enhances polarity and hydrogen-bonding capacity, unlike the tetraaza compound’s nitrogen-based basicity.

2-Adamantanone (Tricyclo[3.3.1.1³,⁷]decane-2-one)

Structure : Ketone group at the 2-position.
Properties :

  • Molecular Formula : C₁₀H₁₄O .
  • Melting Point : 260–265°C .
  • Applications : Used in photoresist materials and as a building block for fine chemicals .
    Differentiation : The carbonyl group offers electrophilic reactivity, contrasting with the tetraaza compound’s nucleophilic nitrogen sites.

Adamantane-1-carboxylic Acid

Structure : Carboxylic acid substituent at the 1-position.
Properties :

  • Molecular Formula : C₁₁H₁₆O₂ .
  • Applications : Utilized in metal-organic frameworks (MOFs) and pharmaceutical synthesis .
    Contrast : The carboxylic acid group enables acid-base reactions and salt formation, whereas the tetraaza compound participates in coordination chemistry via nitrogen lone pairs.

Adc Group (Tricyclo[3.3.1.1³,⁷]dec-1-yloxy)

Structure : Ether derivative with an oxygen atom at the 1-position.
Applications : Acts as a blocking group in protein sequencing and peptide synthesis due to its steric bulk .
Comparison : The ether functionality provides steric hindrance without the electronic effects of nitrogen, limiting its role in catalysis compared to the tetraaza compound.

Structural and Polymorphic Studies

  • Polymorphs of tricyclo derivatives (e.g., SU2162) have been characterized via PXRD and DSC, highlighting structural flexibility and stability .

Data Tables

Table 1: Structural and Physical Properties

Compound Molecular Formula Molecular Weight Melting Point (°C) Key Functional Groups
Adamantane C₁₀H₁₆ 136.24 209–212 (sublimes) None
1,3,5,7-Tetraazatricyclo[...]decane* Not explicitly given Four tertiary amines
1-Adamantanol C₁₀H₁₆O 152.24 260–265 Hydroxyl
2-Adamantanone C₁₀H₁₄O 152.24 260–265 Ketone
Adamantane-1-carboxylic acid C₁₁H₁₆O₂ 180.25 Not reported Carboxylic acid

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